molecular formula C16H25BClNO3 B14026594 (S)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine hydrochloride CAS No. 2114341-27-2

(S)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine hydrochloride

Cat. No.: B14026594
CAS No.: 2114341-27-2
M. Wt: 325.6 g/mol
InChI Key: YDCDQLPZRXYIRX-UQKRIMTDSA-N
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Description

(3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenoxy Group: This is usually achieved through nucleophilic substitution reactions.

    Attachment of the Dioxaborolane Moiety: This step involves the use of boronic acids or esters under specific conditions to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can occur at the pyrrolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could lead to various pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development.

Medicine

In medicine, (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, offering possibilities for treating various diseases.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE: Lacks the hydrochloride component, which may affect its solubility and reactivity.

    (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE SULFATE: Similar structure but different counterion, which can influence its chemical properties.

Uniqueness

The presence of the hydrochloride component in (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE enhances its solubility in aqueous solutions, making it more suitable for biological and medicinal applications compared to its analogs.

Properties

CAS No.

2114341-27-2

Molecular Formula

C16H25BClNO3

Molecular Weight

325.6 g/mol

IUPAC Name

(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine;hydrochloride

InChI

InChI=1S/C16H24BNO3.ClH/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14;/h5-8,14,18H,9-11H2,1-4H3;1H/t14-;/m0./s1

InChI Key

YDCDQLPZRXYIRX-UQKRIMTDSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[C@H]3CCNC3.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCNC3.Cl

Origin of Product

United States

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